N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-4-5-15-6-8-16(9-7-15)21-18(25)13-27-19-22-17-12-14(2)10-11-24(17)20(26)23-19/h6-12H,3-5,13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOBXKLFLQJCOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-3-Methylpyridine
The pyrido-triazinone core is synthesized via cyclocondensation of 2-amino-3-methylpyridine with ethyl cyanoacetate under basic conditions:
Reaction Conditions
Thiolation at Position 2
The triazinone intermediate is thiolated using phosphorus pentasulfide (P₄S₁₀) in anhydrous toluene:
$$
\text{C}{10}\text{H}{9}\text{N}{3}\text{O} + \text{P}4\text{S}{10} \rightarrow \text{C}{10}\text{H}{9}\text{N}{3}\text{OS} + \text{Byproducts}
$$
Key Parameters
- Solvent : Anhydrous toluene.
- Temperature : 110°C for 6 hours.
- Workup : Quenching with ice-water, extraction with ethyl acetate.
- Yield : 65%.
Preparation of 2-Chloro-N-(4-Butylphenyl)Acetamide
Acylation of 4-Butylphenylamine
4-Butylphenylamine is reacted with chloroacetyl chloride in dichloromethane:
$$
\text{C}{10}\text{H}{15}\text{N} + \text{ClCH}2\text{COCl} \rightarrow \text{C}{12}\text{H}_{16}\text{ClNO} + \text{HCl}
$$
Conditions
- Base : Triethylamine (2.0 equiv) to scavenge HCl.
- Temperature : 0–5°C to minimize side reactions.
- Yield : 85–90% after column chromatography.
Coupling of Sulfanyl-Triazinone and Chloroacetamide
Nucleophilic Substitution
The thiolated triazinone reacts with 2-chloro-N-(4-butylphenyl)acetamide in DMF under basic conditions:
$$
\text{C}{10}\text{H}{9}\text{N}{3}\text{OS} + \text{C}{12}\text{H}{16}\text{ClNO} \rightarrow \text{C}{20}\text{H}{22}\text{N}4\text{O}_2\text{S} + \text{HCl}
$$
Optimized Parameters
- Base : Potassium carbonate (2.5 equiv).
- Solvent : Dimethylformamide (DMF).
- Temperature : 60°C for 8 hours.
- Yield : 70–75%.
Alternative Synthetic Routes and Methodological Advances
Oxidative Coupling Using Copper Catalysts
Recent methods for triazine-amide couplings employ CuCl/I₂ in DMSO, enabling direct α-ketoamide formation from ketones and 2-amino-triazines:
General Procedure
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for pyrido-triazinone synthesis:
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Optimization Strategies
Byproduct Formation in Thiolation
Excessive P₄S₁₀ leads to over-sulfurization, necessitating strict stoichiometric control.
Solvent Selection for Coupling
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switch to THF/water biphasic systems improves isolability.
Scale-Up and Industrial Feasibility
Batch Process Parameters
- Reactor Type : Glass-lined stirred-tank reactor.
- Temperature Control : ±2°C tolerance critical for reproducibility.
- Cost Analysis : Raw material costs dominate (∼60%), emphasizing yield optimization.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[1,2-a][1,3,5]triazin-2-yl core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, nucleophiles, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure suggests potential interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
N-(4-butylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide: Lacks the 8-methyl group, which may affect its reactivity and binding properties.
N-(4-butylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)acetamide: Lacks the sulfanyl group, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is unique due to the presence of both the sulfanyl and 8-methyl groups, which may confer distinct chemical and biological properties compared to similar compounds. These structural features could influence its reactivity, stability, and interactions with biological targets.
Biological Activity
N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound with a complex structure that includes a pyrido[1,2-a][1,3,5]triazin moiety linked to a sulfanyl group and a butylphenyl substituent. This unique combination of functional groups contributes to its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C19H20N4O2S
IUPAC Name: N-(4-butylphenyl)-2-(8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
The biological activity of this compound may involve interactions with various molecular targets such as enzymes and receptors. The mechanism typically includes binding to these targets, modulating their activity, and influencing biological pathways. Such properties make it a candidate for further investigation in drug development.
Potential Therapeutic Applications
Research indicates that N-(4-butylphenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide may exhibit:
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial and antifungal properties. Similar compounds have shown moderate to significant antimicrobial activities against various pathogens .
- Anti-inflammatory Properties: The compound's structural features may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Inhibitors of COX-II have been studied extensively for their therapeutic applications in pain and inflammation management .
In Vitro Studies
In vitro studies on related compounds have demonstrated varying degrees of inhibitory activity against COX enzymes. For instance:
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| Celecoxib | 0.78 | Reference Drug |
| PYZ16 | 0.52 | High Selectivity |
| N-(4-butylphenyl)-2-{...} | TBD | TBD |
These findings indicate that compounds with similar structures may provide insights into the potential efficacy of N-(4-butylphenyl)-2-{...} in inhibiting COX enzymes.
Comparative Analysis with Similar Compounds
The uniqueness of N-(4-butylphenyl)-2-{...} lies in its specific combination of the butylphenyl group and the sulfanylacetamide linkage. This configuration may enhance binding affinity or selectivity towards particular biological targets compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
